molecular formula C17H10O3 B13667431 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13667431
M. Wt: 262.26 g/mol
InChI Key: YWTCETNEOZPEPN-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features both benzofuran and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzofuran derivatives and indene precursors, which undergo cyclization reactions facilitated by catalysts or specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran moiety but lacks the indene structure.

    Indene: Contains the indene structure but lacks the benzofuran moiety.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

Uniqueness: 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of benzofuran and indene structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)indene-1,3-dione

InChI

InChI=1S/C17H10O3/c18-16-11-6-2-3-7-12(11)17(19)15(16)14-9-10-5-1-4-8-13(10)20-14/h1-9,15H

InChI Key

YWTCETNEOZPEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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